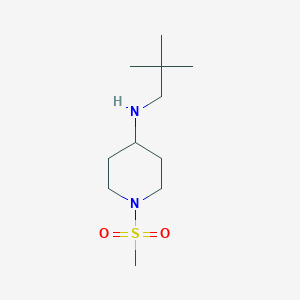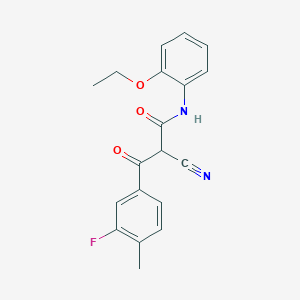
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine, also known as ETP-46321, is a novel small molecule that has shown potential in various scientific research applications. It is a purine-based compound that has been synthesized using a unique method and has exhibited promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation in various disease states.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine in lab experiments is its specificity and potency. It has been shown to have a high affinity for its target enzymes and proteins, which makes it an effective tool for studying their function. However, one of the limitations of using 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine in scientific research. One potential direction is to further study its use in cancer treatment, specifically in combination with other therapies. Another potential direction is to explore its use in the treatment of autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine and its potential side effects.
Conclusion:
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine is a novel small molecule that has shown potential in various scientific research applications. Its unique synthesis method and promising biochemical and physiological effects make it an attractive tool for studying the function of certain enzymes and proteins. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, autoimmune diseases, and viral infections.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine involves a multi-step process that begins with the reaction of 4-ethylphenylhydrazine with 6-chloropurine to form 1-(4-ethylphenyl)-N'-(6-chloropurin-9-yl)ethane-1,2-diamine. This intermediate is then reacted with dimethylamine to yield the final product, 1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine has been studied extensively for its potential use in various scientific research applications. It has shown promising results in the treatment of cancer, specifically in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-4-12-5-7-13(8-6-12)14(23(2)3)9-18-16-15-17(20-10-19-15)22-11-21-16/h5-8,10-11,14H,4,9H2,1-3H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCYVHTIPYDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N,N-dimethyl-N'-(7H-purin-6-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)


![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)